molecular formula C13H16F3NO4S B2995787 (2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid CAS No. 1485384-14-2

(2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid

Cat. No.: B2995787
CAS No.: 1485384-14-2
M. Wt: 339.33
InChI Key: KZQQUBYIRNCQIL-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamido moiety

Scientific Research Applications

(2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Unfortunately, without specific studies or data, it’s not possible to provide a detailed mechanism of action .

Future Directions

The development of new methods for the synthesis of trifluoromethylated compounds is an active area of research, given their importance in pharmaceutical and agrochemical industries . Future work could also explore the biological activity of this specific compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid typically involves multiple steps. One common approach is the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the methyl and pentanoic acid groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid apart from similar compounds is its specific stereochemistry and the presence of both a trifluoromethyl group and a benzenesulfonamido moiety.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c1-3-8(2)11(12(18)19)17-22(20,21)10-6-4-5-9(7-10)13(14,15)16/h4-8,11,17H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQQUBYIRNCQIL-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.